N-(3,5-Dihydroxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dihydroxyphenyl)ethanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dihydroxyphenyl)ethanesulfonamide typically involves the reaction of 3,5-dihydroxyaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dihydroxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-(3,5-Dihydroxyphenyl)ethanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(3,5-Dihydroxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- N-(3,5-Dihydroxyphenyl)diphenylamine
- N-(3,5-Dihydroxyphenyl)benzenesulfonamide
- N-(3,5-Dihydroxyphenyl)methanesulfonamide
Comparison: N-(3,5-Dihydroxyphenyl)ethanesulfonamide stands out due to its unique ethanesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
381725-79-7 |
---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
N-(3,5-dihydroxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-2-14(12,13)9-6-3-7(10)5-8(11)4-6/h3-5,9-11H,2H2,1H3 |
InChI Key |
HTRXBVVTHOHYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.